

# Structure-activity relationship (SAR) of fluorinated triazine compounds

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## Compound of Interest

Compound Name: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one  
CAS No.: 61709-00-0  
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The Fluorine Factor: Navigating the SAR of Triazine Scaffolds in Drug Discovery[1]

## Executive Summary

The 1,3,5-triazine (s-triazine) scaffold represents a privileged structure in medicinal chemistry, offering a symmetrical, electron-deficient core that serves as an ideal hub for multidirectional pharmacophore presentation.[1][2] When coupled with the strategic introduction of fluorine—specifically trifluoromethyl (-CF<sub>3</sub>) or fluoro-aryl motifs—the physicochemical profile of these compounds shifts dramatically.[1][2][3][4] This guide dissects the Structure-Activity Relationship (SAR) of fluorinated triazine derivatives, focusing on their application as PI3K/mTOR inhibitors, IDH2 inhibitors, and antimicrobial agents.[1] It provides a blueprint for leveraging the "fluorine effect" to optimize metabolic stability, membrane permeability, and target affinity.

## The Triazine Core & The Fluorine Effect[1][5][6][7]

### The Scaffold: 1,3,5-Triazine

The s-triazine ring is thermodynamically stable yet kinetically reactive toward nucleophiles, allowing for precise, sequential substitution at positions 2, 4, and 6.

- **Electronic Character:** The three nitrogen atoms create a highly electron-deficient system, making the ring susceptible to nucleophilic aromatic substitution ( ) but resistant to oxidation.<sup>[1][2][3][4]</sup>
- **H-Bonding:** The ring nitrogens act as weak hydrogen bond acceptors (HBAs), critical for orienting the molecule within kinase hinge regions (e.g., interacting with Val851 in PI3K ).<sup>[1]</sup>

## The Fluorine Advantage

Integrating fluorine into the triazine architecture is rarely done directly on the ring carbons due to hydrolytic instability (C-F bond on triazine is labile).<sup>[1][3]</sup> Instead, fluorine is introduced via pendant aryl/heteroaryl rings.<sup>[1]</sup>

- **Metabolic Blocking:** Fluorine substitution at para-positions of phenyl rings blocks Cytochrome P450-mediated hydroxylation, extending half-life ( ).<sup>[1][2][3][4]</sup>
- **Lipophilicity Modulation:** A trifluoromethyl (-CF<sub>3</sub>) group is bioisosteric to an isopropyl group but significantly increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration—a key feature for glioblastoma-targeting drugs like Bimiralisib.<sup>[1][2][3][4]</sup>
- **Conformational Control:** The high electronegativity of fluorine can induce preferred conformations through electrostatic repulsion or attraction (e.g., C-F...H-N intramolecular interactions), locking the pharmacophore in a bioactive state.<sup>[1]</sup>

## SAR Analysis: Anatomy of a Fluorinated Triazine

The SAR of bioactive fluorinated triazines generally follows a "Zone" model.<sup>[1][3]</sup>

### Zone 1: The Solubilizing Tail (Positions 2/4)

- **Common Moieties:** Morpholine, Piperazine.<sup>[1]</sup>

- Function: These saturated heterocycles disrupt planarity, preventing aggregation and improving aqueous solubility.[1]
- SAR Insight: In PI3K/mTOR inhibitors, the oxygen atom of the morpholine ring often forms a water-mediated H-bond with the kinase backbone.[1][2][3][4] Replacing morpholine with a hydrophobic group often retains potency but kills solubility.[1][2][3]

## Zone 2: The Linker (Amino vs. Urea)

- Amino (-NH-): The most common linker.[1][2][3][4] It acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region.[1][4]
- Urea (-NH-CO-NH-): Used in larger inhibitors (e.g., Gedatolisib) to reach into the "back pocket" of the enzyme.[1][2][3][4]

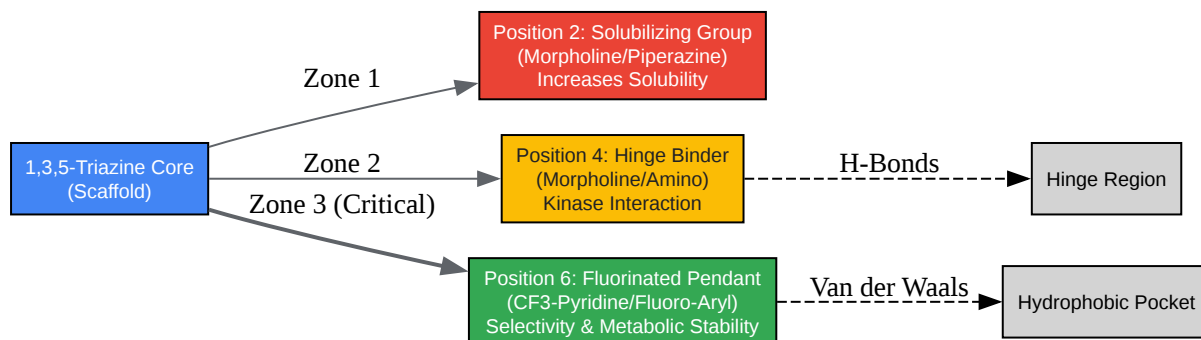
## Zone 3: The Fluorinated Pharmacophore (Position 6)

This is the critical determinant of specificity and potency.[1]

- Trifluoromethyl-Pyridine (e.g., Bimiralisib, Enasidenib):[1]
  - The pyridine nitrogen provides an additional H-acceptor.[1][2][3][4]
  - The -CF<sub>3</sub> group fills hydrophobic pockets (e.g., the affinity pocket in PI3K).[1][2][3][4]
  - Enasidenib Specifics: Contains two trifluoromethyl-pyridine moieties.[1][2][3][4] The bulky -CF<sub>3</sub> groups force the molecule into a twisted conformation, essential for allosteric inhibition of the mutant IDH2 enzyme.[1][2][3]
- Fluoro-Aniline:
  - Monofluorination (ortho/meta/para) fine-tunes the pKa of the aniline nitrogen and influences the electronic density of the triazine ring via resonance.[1][2][3][4]

## Visualizing the SAR Logic

The following diagram illustrates the modular SAR logic used to design drugs like Bimiralisib.



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Figure 1: Modular SAR zones of a triazine-based kinase inhibitor.<sup>[1][2][3][4]</sup> Zone 3 (Green) is the primary site for fluorine modification.<sup>[1][4]</sup>

## Synthesis Methodology: The Temperature-Controlled Cascade

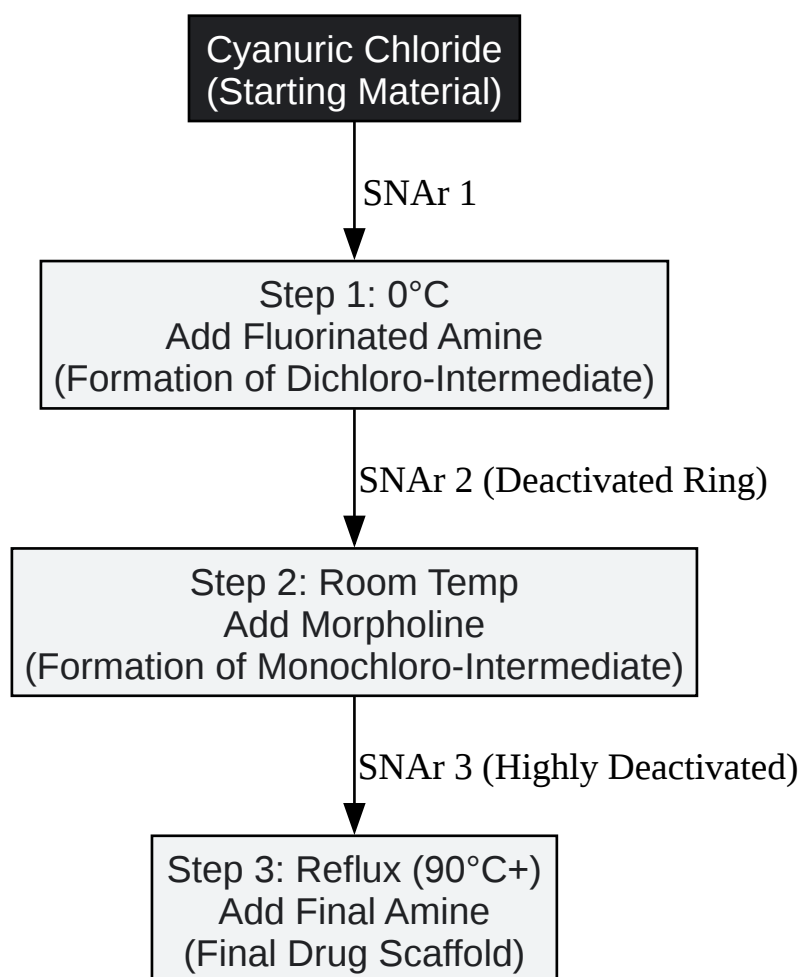
The synthesis of fluorinated triazines relies on the distinct reactivity profile of Cyanuric Chloride (TCT).<sup>[1]</sup> The three chlorides can be displaced sequentially by controlling the temperature.<sup>[1][2][3]</sup>

### Protocol: Sequential Nucleophilic Substitution

Reagents: Cyanuric Chloride (C<sub>3</sub>Cl<sub>3</sub>N<sub>3</sub>), Fluorinated Amine (e.g., 2-amino-4-trifluoromethylpyridine), Morpholine, Diisopropylethylamine (DIPEA).<sup>[1][2][4]</sup>

- Step 1: First Substitution (0°C)
  - Mechanism:<sup>[1][2][3][4][5][6]</sup> Highly exothermic  
<sup>[1][2][3]</sup>
  - Procedure: Dissolve Cyanuric Chloride in dry DCM/THF at -10°C to 0°C. Add 1.0 eq of the least nucleophilic amine (usually the fluorinated aryl amine) + 1.1 eq DIPEA dropwise.<sup>[1][2][3][4]</sup>

- Why? The electron-withdrawing fluorine reduces the nucleophilicity of the aniline, so it is often added first to prevent competition, or added second if a highly reactive aliphatic amine is used first (strategy depends on steric bulk).[1] Standard practice for drugs like Bimiralisib often introduces the bulky fluorinated group later if it is sterically demanding, but electronically, the aniline is sluggish.
- Optimization: If the fluorinated amine is unreactive, use  
in acetone/water.[1]
- Step 2: Second Substitution (Room Temperature)
  - Procedure: Add 1.0 eq of Morpholine (or second amine) + DIPEA.[1][4] Stir at 25°C for 4-12 hours.
  - Observation: The mono-substituted triazine is less electrophilic; higher energy (RT) is required.[1][2][3][4]
- Step 3: Third Substitution (Reflux)
  - Procedure: Add excess Morpholine or third amine.[1][2][3] Reflux in dioxane or toluene (80-110°C) for 12-24 hours.
  - Why? The di-substituted ring is electron-rich and deactivated.[1][2][3][4] Harsh conditions are needed to displace the final chloride.[1][2][3]



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Figure 2: Temperature-controlled sequential substitution strategy for asymmetric triazine synthesis.

## Case Studies in Drug Development

### Case Study A: Bimiralisib (PQR309)

- Target: PI3K/mTOR (Pan-inhibitor).[1][2][4]
- Structure: 4,6-dimorpholino-1,3,5-triazine substituted at position 2 with 2-amino-4-trifluoromethylpyridine.[1][2][3][4]
- The Fluorine Role: The -CF<sub>3</sub> group on the pyridine is essential for brain penetration.[1][2][3][4] Unlike its predecessor (ZSTK474), Bimiralisib crosses the BBB effectively, allowing it to

target brain metastases and glioblastoma.[1] The -CF<sub>3</sub> also fills the affinity pocket in the PI3K ATP-binding site.[1][2][3][4]

## Case Study B: Enasidenib (AG-221)

- Target: Mutant IDH2 (Isocitrate Dehydrogenase 2).[1][2][4][7]
- Structure: A triazine core flanked by two trifluoromethyl-pyridine groups and an aminopropanol tail.[1][2][3][4]
- The Fluorine Role: This is an allosteric inhibitor.[1][2][3] The bulky -CF<sub>3</sub> groups create a "molecular wedge," locking the enzyme in an open, inactive conformation.[1] The high lipophilicity provided by six fluorine atoms drives the compound into the hydrophobic allosteric pocket.[1][3]

## Quantitative Data Summary

Compound	Target	Fluorine Motif	LogP (Calc)	Key SAR Feature
Bimiralisib	PI3K/mTOR	4-CF3-Pyridine	~2.5	CF3 enables BBB crossing; Pyridine N H-bonds.[1][2][3][4]
Enasidenib	IDH2 (R140Q)	Bis(CF3-Pyridine)	~4.8	High lipophilicity drives allosteric binding.[1][2][3][4]
Gedatolisib	PI3K/mTOR	None*	~3.2	Included as control: Uses urea linker instead of F-pendant for potency.[1][2][3][4]
Indaziflam	Herbicide	Fluoro-alkyl	~2.8	Fluoro-group enhances soil stability and root uptake.[1][2][3][4]

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